molecular formula C10H14O3 B6265935 methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate CAS No. 228117-37-1

methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B6265935
CAS No.: 228117-37-1
M. Wt: 182.2
InChI Key:
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Description

Methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate is a chemical compound with the CAS Number: 228117-37-1 . It has a molecular weight of 182.22 . The IUPAC name for this compound is methyl (1S,2R,5R)-3-oxobicyclo[3.2.1]octane-2-carboxylate . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of compounds like this compound often involves the construction of the 8-azabicyclo[3.2.1]octane scaffold . This is a central core of the family of tropane alkaloids . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O3/c1-13-10(12)9-7-3-2-6(4-7)5-8(9)11/h6-7,9H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 182.22 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given its structural similarity to tropane alkaloids . Additionally, further studies could investigate new synthetic routes or applications for this compound in various chemical reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate involves the conversion of a bicyclic ketone to an ester through a carboxylation reaction.", "Starting Materials": [ "Bicyclo[3.2.1]octan-3-one", "Methyl chloroformate", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Bicyclo[3.2.1]octan-3-one is reacted with methyl chloroformate in the presence of sodium hydroxide to form methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate intermediate.", "The intermediate is then subjected to carboxylation reaction using carbon dioxide in methanol to form the final product, methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate.", "The product is then isolated by filtration and washed with diethyl ether to obtain the pure compound." ] }

CAS No.

228117-37-1

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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